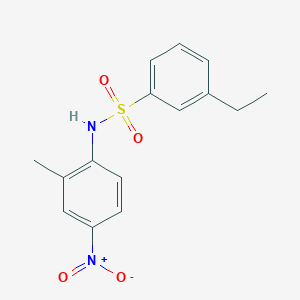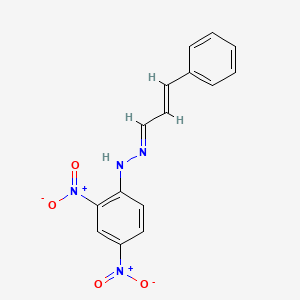![molecular formula C28H17BrN2O2 B15015638 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15015638.png)
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromophenyl, furan, naphthyl, and benzoxazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 4-bromophenylacetylene with an appropriate diene under acidic conditions.
Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the condensation of 2-aminonaphthalene with salicylic acid derivatives under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the furan and benzoxazole intermediates through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- **(E)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
The presence of the bromophenyl group in (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C28H17BrN2O2 |
|---|---|
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)furan-2-yl]-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C28H17BrN2O2/c29-22-9-7-19(8-10-22)26-14-12-24(32-26)17-30-23-11-13-27-25(16-23)31-28(33-27)21-6-5-18-3-1-2-4-20(18)15-21/h1-17H |
Clé InChI |
BAPTXBGMCVLAIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(O5)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)

![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015598.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15015608.png)
![(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B15015619.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015626.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015631.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B15015636.png)
![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B15015662.png)
